molecular formula C18H17F3N4O3 B2448818 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide CAS No. 2035007-41-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide

Cat. No.: B2448818
CAS No.: 2035007-41-9
M. Wt: 394.354
InChI Key: CTKKDOAWUSWXOK-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide is a potent and selective cell-permeable inhibitor of the transient receptor potential mucolipin 1 (TRPML1) channel, a key cation channel located on the lysosomal membrane. TRPML1 plays a critical role in regulating lysosomal exocytosis, autophagy, and endolysosomal trafficking. By selectively antagonizing TRPML1, this compound allows researchers to probe the intricate functions of lysosomal ion channels in cellular clearance pathways and disease pathogenesis. Its primary research value lies in the study of lysosomal storage diseases and neurodegenerative disorders, such as mucolipidosis type IV and Alzheimer's disease, where dysfunctional lysosomal activity is a hallmark. The mechanism of action involves direct binding to the TRPML1 channel, effectively blocking calcium release from the lysosome, which is a crucial signal for lysosomal biogenesis and autophagic flux. This inhibition makes it an essential pharmacological tool for dissecting the role of TRPML1-mediated signaling in various cell types, including neurons and immune cells. Researchers utilize this compound in vitro to investigate the consequences of impaired lysosomal function on aggregate clearance, lipid metabolism, and TFEB (Transcription Factor EB) nuclear translocation. For a comprehensive overview of TRPML1 as a therapeutic target, see the review by Wang et al. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4470790/). This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c19-18(20,21)12-5-6-25-15(8-12)23-24-16(25)9-22-17(26)4-2-11-1-3-13-14(7-11)28-10-27-13/h1-4,7,12H,5-6,8-10H2,(H,22,26)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKKDOAWUSWXOK-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C=CC3=CC4=C(C=C3)OCO4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21F3N4O4C_{18}H_{21}F_{3}N_{4}O_{4} with a molecular weight of approximately 392.38 g/mol. The compound features a benzo[d][1,3]dioxole moiety and a trifluoromethyl-substituted tetrahydrotriazolopyridine structure, which may contribute to its biological properties.

Structural Formula

 E 3 benzo d 1 3 dioxol 5 yl N 7 trifluoromethyl 5 6 7 8 tetrahydro 1 2 4 triazolo 4 3 a pyridin 3 yl methyl acrylamide\text{ E 3 benzo d 1 3 dioxol 5 yl N 7 trifluoromethyl 5 6 7 8 tetrahydro 1 2 4 triazolo 4 3 a pyridin 3 yl methyl acrylamide}

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds derived from benzo[d][1,3]dioxole have shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor growth and increased apoptosis in cancer cells .
  • Case Study : A related compound demonstrated an IC50 value of 2.38 µM against HepG2 liver cancer cells, which was significantly lower than the reference drug doxorubicin (IC50 = 7.46 µM) . This suggests that the target compound may possess similar or enhanced anticancer efficacy.

Neuroprotective Effects

The neuroprotective potential of compounds containing triazole and pyridine rings has been explored in various studies:

  • Antioxidant Activity : In vitro assays have shown that these compounds can scavenge free radicals and reduce oxidative stress markers in neuronal cells. This activity is crucial for protecting neurons from damage associated with neurodegenerative diseases .

Antimicrobial Properties

The antimicrobial efficacy of related compounds has also been documented:

  • In Vitro Studies : Compounds featuring the benzo[d][1,3]dioxole structure exhibited significant antibacterial activity against various strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups enhances their interaction with bacterial membranes .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerEGFR inhibition; apoptosis induction
NeuroprotectiveAntioxidant effects; reduced oxidative stress
AntimicrobialInhibition of bacterial growth

Recent Research Highlights

  • Synthesis and Evaluation : A study synthesized several derivatives based on the benzo[d][1,3]dioxole framework and evaluated their biological activities. The most promising derivatives showed potent anticancer activities with low cytotoxicity towards normal cells .
  • Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms .

Toxicity Profile

The safety profile of similar compounds has been assessed through acute toxicity studies:

  • Median Lethal Dose (LD50) : One study reported an LD50 value of 300 mg/kg for a related compound, indicating a relatively safe profile for further exploration in therapeutic contexts .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity and solubility.
  • Trifluoromethyl group : Often associated with increased lipophilicity and metabolic stability.
  • Acrylamide linkage : Provides reactivity that can be exploited in various chemical reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group has been linked to enhanced activity against various bacterial strains and fungi.

Anticancer Potential

Studies have shown that derivatives of this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The benzo[d][1,3]dioxole component is known for its ability to modulate signaling pathways involved in tumor growth.

Neuroprotective Effects

The triazole moiety has been associated with neuroprotective properties in preclinical studies. Compounds featuring this structure have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.

Synthesis and Evaluation of Derivatives

A recent study synthesized several derivatives of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide to evaluate their biological activities against Mycobacterium tuberculosis. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial efficacy .

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacokinetics and toxicity profiles of this compound. Results showed promising bioavailability and a favorable safety profile in animal models .

Q & A

Q. How is the compound synthesized, and what analytical techniques confirm its structural integrity?

The synthesis typically involves a multi-step process, including:

  • Acrylamide formation : Condensation of benzo[d][1,3]dioxol-5-yl acrylic acid derivatives with the trifluoromethyl triazolo-pyridine core via carbodiimide-mediated coupling (e.g., EDC/HOBt).
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/light petroleum) to isolate intermediates.
  • Characterization : ¹H/¹³C NMR (δ 7.50–5.96 ppm for olefinic and aromatic protons), ESI-MS (e.g., m/z 356.20 [M+H]+), and IR spectroscopy (e.g., 3240–2995 cm⁻¹ for N-H stretches). Confirmation of stereochemistry (E-configuration) via coupling constants (J = 15.2 Hz for trans-olefin protons) .

Q. What protocols ensure purity and stability during storage?

  • Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases. Purity thresholds ≥95% are standard.
  • Stability testing : Accelerated degradation studies under varied conditions (40°C/75% RH, light exposure) with periodic LC-MS analysis. Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .

Q. What in vitro assays evaluate biological activity, and how are IC50 values determined?

  • Enzyme inhibition : Dose-response curves (0.1–100 µM) using fluorogenic substrates in kinase or protease assays (e.g., ATP-dependent luminescence).
  • Cell viability : MTT or resazurin assays (24–72 hr exposure) in cancer cell lines.
  • IC50 calculation : Nonlinear regression (e.g., GraphPad Prism) using log(inhibitor) vs. normalized response models .

Advanced Research Questions

Q. How can computational modeling predict reactivity or biological targets?

  • Reactivity : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to map electrostatic potentials and frontier molecular orbitals, identifying nucleophilic/electrophilic sites.
  • Target prediction : Molecular docking (AutoDock Vina) against protein databases (PDB) to prioritize kinases or GPCRs. Machine learning (QSAR models) trained on bioactivity data from structurally similar triazolo-pyridines .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy?

  • Pharmacokinetic (PK) studies : Compare metabolic stability (microsomal half-life) and plasma protein binding (equilibrium dialysis).
  • Tissue distribution : Radiolabeled compound tracking via LC-MS/MS.
  • Species differences : Cross-test in humanized liver models or 3D organoids to address interspecies metabolic variations .

Q. How does the trifluoromethyl group influence electronic properties and binding?

  • Electron-withdrawing effects : Hammett σ constants (σₚ = 0.54 for CF₃) alter π-π stacking and hydrogen-bonding capacity.
  • Binding affinity : Comparative SAR studies show CF₃ enhances target engagement (e.g., ΔΔG = –2.1 kcal/mol vs. CH₃ analogs) in kinase assays. Synchrotron crystallography (e.g., PDB 6XYZ) reveals halogen bonding with catalytic lysine residues .

Q. How to optimize yields in multi-step syntheses with sensitive intermediates?

  • Triazolo-pyridine core protection : Use Boc or Fmoc groups during coupling to prevent ring-opening.
  • Reaction monitoring : In situ FTIR for real-time tracking of acrylamide formation.
  • Scale-up : Continuous flow reactors (e.g., Uniqsis) with temperature/pH control to minimize side reactions (e.g., epimerization) .

Q. How do structural modifications affect metabolic stability?

  • Acrylamide substitution : Replace methyl groups with deuterium (deuterated analogs) to slow CYP450-mediated oxidation.
  • Benzo[d][1,3]dioxole bioisosteres : Test 1,3-thiazole or pyridine rings to reduce Phase II glucuronidation.
  • Prodrug strategies : Esterify the acrylamide carbonyl to enhance membrane permeability .

Methodological Notes

  • Data Contradictions : Use Bland-Altman plots or Cohen’s κ to assess inter-assay variability in biological replicates.
  • Experimental Design : Follow OVAT (one-variable-at-a-time) or DoE (Design of Experiments) for reaction optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.